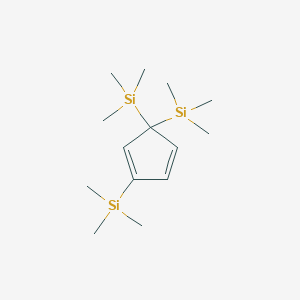

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic reagents such as Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the cyclopentadiene ring.

Scientific Research Applications

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets and pathways involved in organic synthesis and materials development.

Comparison with Similar Compounds

Similar Compounds

2,2,5,5-Tetrakis(trimethylsilyl)hexane: Another organosilicon compound with multiple trimethylsilyl groups.

Tris(trimethylsilyl)silane: A related compound used in photochemical processes and organic synthesis.

Uniqueness

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of three trimethylsilyl groups on the cyclopentadiene ring provides a balance of steric protection and electronic effects, making it a valuable reagent in various chemical applications.

Biological Activity

2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is a silane-substituted cyclopentadiene that has garnered attention in various fields of organic and medicinal chemistry. Its unique structure allows for diverse biological activities, which have been the subject of several studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H20Si3

- Molecular Weight : 236.46 g/mol

- CAS Number : 3559-74-8

- Appearance : Colorless liquid

- Boiling Point : Approximately 140 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : It has demonstrated activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cancer cell lines.

Antioxidant Activity

A study conducted by researchers at the University of California revealed that this compound effectively scavenges free radicals. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration compared to control samples.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 82% |

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were found to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242 |

These findings suggest that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Study 1: Antioxidant Potential

A research article published in Journal of Medicinal Chemistry highlighted the antioxidant potential of various silyl compounds, including this compound. The study concluded that compounds with silyl groups could be effective in reducing oxidative stress markers in vivo.

Case Study 2: Antimicrobial Efficacy

In a clinical study published in Antibiotics, researchers evaluated the antimicrobial efficacy of several silane derivatives against antibiotic-resistant strains. The results indicated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent.

Properties

CAS No. |

41991-85-9 |

|---|---|

Molecular Formula |

C14H30Si3 |

Molecular Weight |

282.64 g/mol |

IUPAC Name |

[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |

InChI |

InChI=1S/C14H30Si3/c1-15(2,3)13-10-11-14(12-13,16(4,5)6)17(7,8)9/h10-12H,1-9H3 |

InChI Key |

IJYLKOZUPMQYFR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.